Acrinor
Description
Structure
2D Structure
Properties
CAS No. |
8004-31-7 |
|---|---|
Molecular Formula |
C35H46Cl2N10O8 |
Molecular Weight |
805.7 g/mol |
IUPAC Name |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C18H23N5O3.C17H21N5O5.2ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;2*1H/t12-,15-;;;/m0.../s1 |
InChI Key |
RUUVZJIVMZGFMN-UZYDFEEFSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
69910-62-9 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acrinor Akrinor cafedrine - theodrenaline cafedrine, theodrenaline drug combination H-835 praxino |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Acrinor
Elucidation of Acrinor's Receptor Interactions and Binding Profiles
This compound's components exert their primary effects through interactions with adrenoceptors and by inhibiting phosphodiesterase enzymes, thereby influencing key physiological processes.
This compound functions as an adrenergic beta receptor agonist, with its effects largely attributed to the activation of specific adrenoceptor subtypes. wikipedia.org
β1-Adrenoceptor (β1-AR) Activation: The noradrenaline component of theodrenaline (B228420), along with noradrenaline released from endogenous stores by the norephedrine (B3415761) component of cafedrine (B87544), directly activates β1-adrenoceptors located in heart muscle cells. guidetopharmacology.orgmims.combmrb.ionih.govciteab.com This activation initiates a Gs-protein-mediated cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), ultimately enhancing cardiac inotropy (force of contraction). guidetopharmacology.orgmims.combmrb.ionih.govciteab.com The positive inotropic effect observed in humans can be completely counteracted by the administration of propranolol (B1214883), a non-selective β-adrenoceptor antagonist. nih.govfishersci.at
α1-Adrenoceptor (α1-AR) Activation: In vascular smooth muscle cells, the noradrenaline component of theodrenaline activates α1-adrenoceptors. guidetopharmacology.orgmims.comnih.govciteab.com This interaction, mediated via Gq-proteins, triggers the activation of phospholipase C, which is a crucial step in initiating muscle contraction. mims.comciteab.com Norephedrine, a component of cafedrine, may also act as a partial agonist at α1-adrenoceptors. This partial agonism could contribute to vasoconstriction independently or potentially diminish the effects of endogenous noradrenaline and the noradrenaline component of theodrenaline. guidetopharmacology.orgmims.combmrb.ionih.govciteab.com The precise role of α-adrenoceptor engagement by this compound's components remains a subject of ongoing discussion and may vary depending on the specific vascular region and species. fishersci.at Notably, studies in porcine coronary arteries have shown that this compound induces vasoconstriction only when β-adrenoceptors are blocked, an effect that can be abolished by the α1-adrenoceptor blocker prazosin. fishersci.at
Table 1: Adrenoceptor Engagement by this compound Components
| Component(s) | Adrenoceptor Subtype | Mechanism of Action | Cellular Location | Physiological Outcome |
| Norephedrine (from Cafedrine), Noradrenaline (from Theodrenaline) | β1-Adrenoceptor | Direct activation, Gs-protein coupling | Cardiomyocytes | Increased Inotropy (Heart Muscle Contraction) |
| Noradrenaline (from Theodrenaline) | α1-Adrenoceptor | Direct activation, Gq-protein coupling | Vascular Smooth Muscle Cells | Vasoconstriction (Muscle Contraction) |
| Norephedrine (from Cafedrine) | α1-Adrenoceptor | Partial agonism | Vascular Smooth Muscle Cells | Potential Vasoconstriction or modulation of Noradrenaline effects |
A critical aspect of this compound's mechanism of action is the inhibition of phosphodiesterases (PDEs) by its theophylline (B1681296) component.
Non-selective PDE Inhibition: Theophylline, present in both cafedrine and theodrenaline, is known to inhibit phosphodiesterases in a non-selective manner. guidetopharmacology.orgmims.comciteab.com PDEs are enzymes responsible for the degradation of cyclic nucleotides, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). guidetopharmacology.orgmims.com
PDE3 Relevance: Among the various PDE isoforms, PDE3 is considered particularly relevant in human cardiac tissue. guidetopharmacology.orgmims.comciteab.com
Consequences of PDE Inhibition: By inhibiting PDEs, theophylline slows the breakdown of cAMP and cGMP, leading to an increase in their intracellular concentrations. guidetopharmacology.orgmims.comnih.govciteab.com This elevation of cAMP reinforces the effects of β1-adrenoceptor stimulation, contributing to enhanced cardiac contractility. guidetopharmacology.orgmims.comciteab.com Concurrently, increased cGMP levels can lead to relaxation of vascular muscle, thereby counteracting α1-mediated vasoconstriction. guidetopharmacology.orgmims.comnih.govciteab.com Due to the 20:1 ratio of cafedrine to theodrenaline in this compound, the PDE-inhibiting effect is largely attributed to cafedrine. guidetopharmacology.org
Table 2: Phosphodiesterase Inhibition by this compound Components
| Component | Target Enzyme | Selectivity | Primary Effect | Physiological Outcome |
| Theophylline (from Cafedrine & Theodrenaline) | Phosphodiesterases (PDEs) | Non-selective (PDE3 particularly relevant in cardiac tissue) | Slows degradation of cAMP and cGMP | Reinforces β1-AR stimulation (via cAMP), Promotes vascular muscle relaxation (via cGMP) |
Intracellular Signal Transduction Pathways Modulated by this compound
This compound's influence extends to several crucial intracellular signaling pathways, primarily through its interactions with adrenoceptors and its inhibitory action on phosphodiesterases.
The cAMP pathway is a central mediator of this compound's positive inotropic effects.
Adenylyl Cyclase Activation: Activation of β1-adrenoceptors by noradrenaline (both exogenous from theodrenaline and endogenously released by norephedrine) triggers the activation of adenylyl cyclase (AC) in cardiac muscle cells, a process mediated by Gs-proteins. guidetopharmacology.orgmims.comnih.govciteab.com Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. guidetopharmacology.orgmims.comnih.govciteab.com
Increased cAMP Concentration: The concurrent inhibition of phosphodiesterases by theophylline further contributes to an increase in intracellular cAMP concentrations by reducing its degradation. guidetopharmacology.orgmims.comciteab.com
Impact on Inotropy: The elevated cAMP levels lead to increased cardiac inotropy. guidetopharmacology.orgmims.comnih.govciteab.com Research has shown that this compound enhances the potency of forskolin (B1673556) (a direct adenylyl cyclase activator) in its positive inotropic action, a finding consistent with cAMP accumulation due to PDE inhibition in cardiomyocytes. bmrb.io
Table 3: Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation
| Pathway Component | This compound Component Action | Downstream Effect | Physiological Outcome |
| β1-Adrenoceptor | Activation by Noradrenaline/Norephedrine | Gs-protein activation, Adenylyl Cyclase activation | Increased ATP to cAMP conversion |
| Phosphodiesterase | Inhibition by Theophylline | Decreased cAMP degradation | Accumulation of intracellular cAMP |
| cAMP | Elevated levels | Activation of downstream effectors (e.g., PKA) | Enhanced Cardiac Inotropy |
This compound also influences the cGMP pathway, particularly in vascular smooth muscle.
cGMP Accumulation: Theophylline's inhibition of PDE3 is thought to hinder the degradation of cGMP to 5'-GMP, leading to an accumulation of cGMP within cells. mims.comnih.govciteab.com
Vasodilatory Effects: Elevated cGMP levels are known to inhibit the release of Ca2+ into the cytosol, which in turn promotes the relaxation of vascular muscle. mims.comnih.govciteab.com This vasodilatory effect can counteract the vasoconstriction mediated by α1-adrenoceptor activation. mims.comnih.govciteab.com
Table 4: Cyclic Guanosine Monophosphate (cGMP) Pathway Modulation
| Pathway Component | This compound Component Action | Downstream Effect | Physiological Outcome |
| Phosphodiesterase 3 | Inhibition by Theophylline | Decreased cGMP degradation | Accumulation of intracellular cGMP |
| cGMP | Elevated levels | Inhibition of Ca2+ release into cytosol | Vascular Muscle Relaxation |
This compound's impact on calcium signaling is a key determinant of its effects on muscle contraction.
Phospholipase C (PLC) Activation: Activation of α1-adrenoceptors by the noradrenaline component of theodrenaline in vascular smooth muscle cells initiates a signaling cascade involving Gq-proteins, which subsequently activates phospholipase C. mims.comciteab.com
Intracellular Calcium Release: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). wikipedia.orgnih.gov IP3 then diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored Ca2+ into the cytosol. mims.comciteab.comnih.gov This increase in cytosolic Ca2+ is a primary event that initiates muscle contraction. mims.comciteab.com
IP3 Receptor-Associated Calcium Release: Beyond the α1-adrenoceptor pathway, the effects of this compound and its constituents (cafedrine and theodrenaline) are also mediated via IP3 receptor-associated calcium release, which is ultimately triggered by β1-adrenergic receptor stimulation. fishersci.at This highlights a complex interplay where both α1 and β1 adrenoceptor pathways contribute to calcium signaling modulation.
Table 5: Phospholipase C and Calcium Signaling Modulation
| Pathway Component | This compound Component Action | Downstream Effect | Physiological Outcome |
| α1-Adrenoceptor | Activation by Noradrenaline | Gq-protein activation, Phospholipase C (PLC) activation | Hydrolysis of PIP2 into DAG and IP3 |
| IP3 Receptor | Activation by IP3 | Release of Ca2+ from Endoplasmic Reticulum | Muscle Contraction |
| β1-Adrenoceptor | Stimulation by Noradrenaline/Norephedrine | Triggering of IP3 receptor-associated Ca2+ release | Modulation of intracellular Ca2+ levels |
Preclinical Methodologies and Experimental Models for Acrinor Research
Ex Vivo Pharmacodynamic Profiling of Acrinor
Ex vivo studies utilize tissues or organs removed from an organism, allowing for the study of drug effects in a more intact physiological context than in vitro studies, yet outside the living organism labtoo.com. This approach helps to understand how this compound influences specific organ functions.
Isolated tissue preparations, such as vascular rings, intestinal strips, or cardiac muscle, are widely used in pharmacology to study drug effects on specific organ systems nih.govyzimgs.com. These preparations allow for precise control of the experimental environment and direct measurement of tissue responses.
Evaluation of this compound's actions on isolated tissue preparations might include:
Vascular Reactivity: Assessing this compound's effects on the contraction or relaxation of isolated blood vessel rings, which can indicate its potential impact on blood pressure and circulation.
Gastrointestinal Motility: Studying this compound's influence on the spontaneous contractions or drug-induced responses of isolated intestinal or gastric strips nih.gov.
Cardiac Muscle Contractility: Measuring changes in the force and frequency of contraction in isolated cardiac muscle preparations, providing insights into its inotropic effects aurorabiomed.com.
Airway Tone: Examining this compound's effects on the contractility of isolated tracheal or bronchial rings, relevant for respiratory pharmacology.
These studies often involve setting up tissues in organ baths with physiological salt solutions, maintaining specific temperatures, and using force transducers to record responses nih.govyzimgs.com.
Functional assays focusing on contractility and tone are particularly relevant for tissues rich in muscle cells, such as cardiac muscle, smooth muscle, and skeletal muscle axionbiosystems.comncardia.com. These assays provide direct quantitative data on the mechanical effects of this compound.
Common functional assays include:
Organ Bath Studies: As mentioned above, this classic method involves mounting tissue strips (e.g., ileum, aorta) in an organ bath and measuring changes in tension or force in response to this compound nih.gov.
Cardiomyocyte Contractility Assays: Using isolated cardiomyocytes (e.g., primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes) to measure sarcomere shortening or impedance changes, which reflect the force of contraction aurorabiomed.comaxionbiosystems.comnih.gov. These assays can provide data on beat amplitude, beat period, and excitation-contraction delay, revealing changes in contractile function axionbiosystems.com.
Smooth Muscle Tone Measurement: Quantifying the sustained contraction or relaxation of smooth muscle tissues, such as those found in the vasculature or gastrointestinal tract, in response to this compound.
These detailed functional assays are crucial for understanding the direct mechanical impact of this compound on various contractile tissues, offering insights into its potential therapeutic or adverse effects.
In Vivo Animal Model Research for this compound's Pharmacological Characterization
In vivo animal models are indispensable for evaluating the systemic effects of drug candidates, bridging the gap between in vitro findings and potential clinical applications pubpub.orgcdc.gov. These models allow for the assessment of a compound's pharmacological responses within an intact organism, considering complex physiological interactions that cannot be replicated in simpler systems pubpub.org.
Development and Validation of Relevant Preclinical Animal Models
The development and validation of preclinical animal models are critical steps in drug discovery, aiming to ensure that the models accurately mimic aspects of human disease or physiological responses to a compound pubpub.org. Validation criteria for animal models typically include face validity (similarity in biology and symptoms to the human condition), construct validity (similarity in underlying mechanisms), and predictive validity (ability to predict therapeutic outcomes) researchgate.net.
For this compound, specific detailed information on the development and validation of dedicated animal models in publicly available literature is limited. However, historical and review studies indicate the use of various animal species, such as dogs and pigs, to investigate its cardiovascular effects nih.govmedkoo.comresearchgate.netnih.govmdpi.com. These studies, while not explicitly detailing the validation methodology of the models themselves for this compound, utilized established animal models to assess the compound's systemic impact. The selection of these models was likely based on their physiological relevance to the human cardiovascular system, allowing for the characterization of this compound's adrenergic agonist properties.
Assessment of this compound's Systemic Pharmacological Responses in Animal Models
In vivo animal studies have primarily focused on characterizing this compound's effects on the cardiovascular system, given its nature as an adrenergic beta receptor agonist nih.govmedkoo.comfrontiersin.org. Research has demonstrated that the administration of cafedrine (B87544)/theodrenaline (B228420), the components of this compound, leads to notable changes in cardiovascular parameters.
Specifically, animal data indicate an increase in coronary blood flow following cafedrine/theodrenaline administration, which contributes to an enhanced supply of oxygen to the myocardium nih.govmdpi.com. This effect, coupled with a moderate reduction in heart rate, may serve to counterbalance the increased oxygen consumption that results from enhanced inotropy (myocardial contractility) nih.govmdpi.com.
Studies conducted in anesthetized dogs experiencing cardiogenic shock provided more quantitative insights. In these models, administration of cafedrine/theodrenaline resulted in a 40% increase in oxygen consumption and a substantial 181% increase in blood flow nih.govmdpi.com. Furthermore, an animal study investigating the pressor effect of cafedrine, a component of this compound, showed that repeated oral administration did not diminish its pressor effect nih.govmdpi.com. Theodrenaline, another component, has been observed to induce alpha-adrenergic contraction in various vessels in both animal and human studies researchgate.netnih.gov.
The proposed mechanism of action for cafedrine/theodrenaline in cardiovascular tissues involves multiple pathways. The noradrenaline component of theodrenaline is believed to activate α1-adrenoceptors in vascular smooth muscle cells, leading to muscle contraction medkoo.comresearchgate.net. The norephedrine (B3415761) component of cafedrine is thought to induce the release of noradrenaline from endogenous stores medkoo.comresearchgate.net. Both the endogenously released noradrenaline and the noradrenaline component of theodrenaline activate β1-adrenoceptors in heart muscle cells, thereby increasing inotropy medkoo.comresearchgate.net. Additionally, the theophylline (B1681296) component present in both cafedrine and theodrenaline is hypothesized to inhibit phosphodiesterases, which slows down the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and consequently reinforces the β1-adrenoceptor stimulation medkoo.comresearchgate.net.
The following table summarizes key pharmacological responses observed in animal models:
| Parameter | Observed Effect in Animal Models (this compound/Cafedrine/Theodrenaline) | Reference |
| Coronary Blood Flow | Increased | nih.govmdpi.com |
| Myocardial Oxygen Supply | Increased | nih.govmdpi.com |
| Heart Rate | Moderate decrease (compensatory) | nih.govmdpi.com |
| Oxygen Consumption | 40% increase (in anesthetized dogs with cardiogenic shock) | nih.govmdpi.com |
| Blood Flow | 181% increase (in anesthetized dogs with cardiogenic shock) | nih.govmdpi.com |
| Pressor Effect (Cafedrine) | Maintained with repeated oral administration | nih.govmdpi.com |
| Alpha-adrenergic Contraction | Induced in various vessels (by Theodrenaline) | researchgate.netnih.gov |
Table 1: Summary of this compound's Systemic Pharmacological Responses in Animal Models
Synthetic Strategies and Structure Activity Relationship Sar Investigations of Acrinor Derivatives
Methodologies for the Chemical Synthesis of Acrinor and its Analogs
This compound itself is a mixture of Cafedrine (B87544) and Theodrenaline (B228420), and their individual syntheses involve distinct chemical pathways. Both components are derivatives of theophylline (B1681296), a xanthine (B1682287) alkaloid smolecule.com.
Synthesis of Cafedrine: The primary synthetic route for Cafedrine (7-[2-hydroxy-3-(methylamino)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride) involves the alkylation of theophylline (1,3-dimethylxanthine) . This process typically entails the reaction of theophylline with a halogenated propylamine (B44156) derivative, specifically 2-chloro-3-(methylamino)-1-propanol . The reaction proceeds via a nucleophilic substitution mechanism, where the N7 nitrogen of theophylline attacks the electrophilic carbon adjacent to the chlorine atom . Key reaction conditions include the use of anhydrous solvents such as dimethylformamide (DMF) or ethanol, and a base like sodium hydride or potassium carbonate to deprotonate theophylline . The reaction is generally carried out at elevated temperatures, ranging from 80°C to 100°C, over a period of 6 to 12 hours .
Synthesis of Theodrenaline: Theodrenaline (7-(2-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)ethyl)theophylline) synthesis primarily involves a condensation reaction smolecule.com. This method chemically links norepinephrine (B1679862) (noradrenaline) with theophylline smolecule.com. Following the condensation, the resulting product is typically purified through standard techniques such as crystallization or chromatography to ensure high purity and yield smolecule.com. Another patented process for Theodrenaline preparation highlights the catalytic hydrogenation of debenzylated ketone precursors . This hydrogenation is performed in solvents like dimethyl acetamide (B32628) or N-methyl pyrrolidone, which enhance substrate solubility, at temperatures between 20°C and 100°C under 2–10 bar hydrogen pressure . For instance, a 10% palladium-carbon catalyst can facilitate this hydrogenation at 70°C, achieving quantitative conversion .
Computational and Cheminformatic Approaches in this compound SAR
Computational and cheminformatic methods play a vital role in understanding the structure-activity relationships (SAR) of chemical compounds, including this compound's components, by predicting biological activities and elucidating binding mechanisms tandfonline.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design method that correlates the chemical structures of compounds with their biological activities using mathematical models researchgate.netresearchgate.netnih.govnih.gov. These models employ various physicochemical descriptors (e.g., lipophilicity, steric features, electronic properties) to predict the activity of new or untested compounds researchgate.netaimspress.commdpi.com. While specific QSAR models for the this compound mixture or for Cafedrine individually are not extensively documented in the provided search results, the principle of QSAR is highly applicable to such compounds, especially given their purine (B94841) backbone and known biological effects acs.orghandwiki.org. For instance, QSAR studies on related xanthine derivatives or adrenergic agents could provide insights into how structural modifications influence their activity handwiki.org. The development of robust QSAR models could facilitate the rapid screening of potential derivatives, reducing the time and cost associated with experimental testing mdpi.com.
Pharmacophore Elucidation and Molecular Docking Studies
Pharmacophore Elucidation: A pharmacophore is defined as the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) essential for a molecule to exert a specific biological activity by interacting with a biological target researchgate.netnih.govd-nb.infodrugdesign.org. Pharmacophore models are crucial for virtual screening and de novo drug design, allowing the identification of new lead molecules based on known active compounds researchgate.netscielo.brresearchgate.net. For this compound's components, especially Theodrenaline, understanding the pharmacophoric features could guide the design of analogs that optimally interact with their target receptors, such as adrenoceptors or phosphodiesterases nih.gov.
Molecular Docking Studies: Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like Cafedrine or Theodrenaline) when bound to a specific protein target, forming a stable complex nih.govmdpi.comtmrjournals.comeuropeanreview.org. It provides insights into the nature and strength of binding interactions, often expressed as docking scores or binding energies mdpi.comnih.govajchem-a.com.
For Theodrenaline , molecular docking studies have been reported, demonstrating its potential as a multitargeted inhibitor researchgate.netnih.govresearchgate.nettandfonline.com. In one study, Theodrenaline showed promising docking scores ranging from -5.1 to -13.6 Kcal/mol against various lung cancer target proteins, including the main protease, NSP15-endoribonuclease, and papain-like-protease of SARS-CoV-2 researchgate.netnih.govresearchgate.nettandfonline.com. These studies highlighted specific interactions, with interaction fingerprint analysis identifying key residues such as 30LEU, 23VAL, 20LYS, and 17ASP, emphasizing the role of hydrophobic interactions in its binding researchgate.net. The docking results, combined with binding free energy calculations (e.g., MM/GBSA) and molecular dynamics simulations, confirmed the stability and reliability of Theodrenaline's binding to these targets researchgate.netresearchgate.nettandfonline.com.
While direct docking studies for Cafedrine were not detailed in the provided results, its structural similarity to theophylline and its role in releasing norephedrine (B3415761) and inhibiting phosphodiesterase suggest that similar computational approaches could be applied to elucidate its binding mechanisms nih.govnih.gov.
Design Principles for Modulating this compound's Biological Activity
Modulating Adrenergic Activity: Both Cafedrine and Theodrenaline exert their effects through adrenergic mechanisms nih.gov. Theodrenaline acts as a noradrenaline prodrug and directly activates alpha-adrenoceptors, leading to peripheral vasoconstriction and increased mean arterial pressure . Cafedrine, on the other hand, releases norephedrine and may also act as a partial agonist at α1-adrenoceptors nih.govnih.gov. Modulating the side chains attached to the purine backbone, particularly those mimicking catecholamine structures (like in Theodrenaline's noradrenaline component), could alter their affinity and selectivity for different adrenoceptor subtypes (α1, β1, β2) nih.gov. For instance, structural changes that enhance or diminish the interaction with specific adrenergic receptors could fine-tune the vasoconstrictive or inotropic effects nih.gov.
Modulating Phosphodiesterase (PDE) Inhibition: Both Cafedrine and Theodrenaline contain a theophylline moiety, which is known to inhibit phosphodiesterases (PDEs), thereby increasing intracellular cyclic AMP (cAMP) levels and contributing to inotropic effects nih.govnih.gov. Theophylline's non-selective PDE inhibition can reinforce β1-adrenoceptor stimulation nih.gov. Structural modifications to the theophylline core or its substituents could aim to achieve more selective PDE inhibition (e.g., PDE3) or alter the potency of this effect, potentially reducing off-target effects while maintaining desired cardiovascular stimulation nih.govhandwiki.org.
Impact of Stereochemistry: The synthesis of Cafedrine involves stereoisomers, and their absolute configuration can influence biological activity nih.gov. Investigating the SAR with respect to stereochemistry could lead to the development of enantiomerically pure derivatives with improved potency or reduced side effects.
General SAR Principles from Related Compounds: Drawing from SAR studies on other acridine (B1665455) and acridone (B373769) derivatives, it's evident that the position and nature of substituents (e.g., hydroxyl groups, functional group substitutions, or additional functional groups) on the core scaffold significantly impact biological activity researchgate.netnih.gov. For example, in acridone derivatives, specific substitutions can lead to potent antiproliferative activity or AKT kinase inhibition researchgate.net. These findings suggest that strategic modifications to the purine backbone or its attached side chains in this compound's components could be explored to:
Enhance potency: By optimizing interactions with key binding site residues, as suggested by molecular docking studies (e.g., hydrophobic interactions observed for Theodrenaline) researchgate.net.
Improve selectivity: By designing derivatives that preferentially bind to desired targets or receptor subtypes, minimizing off-target effects.
Modify pharmacokinetic properties: Although outside the strict scope of this article, understanding how structural changes affect properties like solubility and metabolic stability is crucial for drug design nih.gov.
Biochemical Transformations and Metabolomics of Acrinor
Identification and Characterization of Acrinor Metabolites
The metabolomic profile of this compound is primarily derived from the biotransformation of its constituent compounds, Cafedrine (B87544) and Theodrenaline (B228420).
Cafedrine Metabolites: Cafedrine, a chemical linkage of norephedrine (B3415761) and theophylline (B1681296), undergoes metabolic processes that yield norephedrine as a significant metabolite, along with "several minor metabolites" nih.govwikipedia.orgahajournals.org. However, detailed characterization of these minor metabolites and their specific potencies remains largely unknown nih.govresearchgate.net. Research indicates that approximately 90% of administered norephedrine, a direct metabolite of cafedrine, is excreted largely unchanged via the kidneys within 24 hours in humans nih.govahajournals.orgnih.gov. Minor metabolites of norephedrine identified in human urine include hippuric acid and 4-hydroxynorephedrine nih.gov.
Theodrenaline Metabolites: Theodrenaline, formed from the chemical linkage of norepinephrine (B1679862) (noradrenaline) and theophylline, is primarily metabolized in the liver nih.govwikipedia.org. Its biotransformation leads to the formation of inactive metabolites, notably dihydroxymandelic acid (DOMA) and dihydroxyphenylglycol (DHPG) medtigo.com. These metabolites are subsequently conjugated and excreted in the urine medtigo.com. While the primary metabolites are inactive, it is also conceivable that theodrenaline could be metabolized to noradrenaline frontiersin.org. A portion of unmetabolized theodrenaline may also be excreted directly in the urine medtigo.com.
A summary of identified metabolites and their parent compounds is presented in Table 1.
Table 1: Identified Metabolites of this compound's Components
| Parent Compound | Metabolite(s) | PubChem CID (Parent) | PubChem CID (Metabolite) |
| This compound | Cafedrine, Theodrenaline | 5489637 | 5489638, 71857 |
| Cafedrine | Norephedrine, Minor metabolites | 5489638 | 26934 |
| Theodrenaline | Dihydroxymandelic acid (DOMA), Dihydroxyphenylglycol (DHPG), Noradrenaline (possible) | 71857 | 10488, 10260, 439260 |
| Norephedrine | Unchanged drug, Hippuric acid, 4-Hydroxynorephedrine | 26934 | 26934, 439260, 10488 |
| Noradrenaline | Normetanephrine, Vanillylmandelic acid | 439260 | 10260, 1163 |
Enzymatic Systems Governing this compound's Biotransformation
The biotransformation of this compound's components involves several key enzymatic systems, primarily located in the liver.
Enzymatic Systems for Theodrenaline: Theodrenaline is predominantly metabolized by monoamine oxidase (MAO) in the liver and other tissues medtigo.com. MAO is a crucial enzyme responsible for the breakdown of monoamines, including neurotransmitters like norepinephrine medtigo.comnih.govresearchgate.netmdpi.com. This enzymatic action leads to the formation of dihydroxymandelic acid (DOMA) and dihydroxyphenylglycol (DHPG) from theodrenaline medtigo.com.
Enzymatic Systems for Cafedrine: While the specific enzymatic pathways for Cafedrine are "not fully elucidated" and "poorly characterized" , its metabolism to norephedrine suggests involvement of enzymes capable of cleaving the chemical linkage between norephedrine and theophylline nih.gov. Given that norephedrine itself is a sympathomimetic amine, its subsequent metabolism, as well as that of norepinephrine (released from theodrenaline or stimulated by cafedrine), would involve catechol-O-methyltransferase (COMT) and MAO nih.govresearchgate.net. Theophylline, a component of both cafedrine and theodrenaline, is known to be metabolized by cytochrome P450 enzymes, primarily CYP1A2, to form various metabolites like 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine (B41622) wikipedia.org.
A summary of the primary enzymatic systems involved in the biotransformation of this compound's components is presented in Table 2.
Table 2: Key Enzymatic Systems in this compound's Biotransformation
| Substrate (Component/Metabolite) | Primary Enzyme System(s) | Location (Primary) |
| Theodrenaline | Monoamine Oxidase (MAO) | Liver, other tissues medtigo.com |
| Norepinephrine (Noradrenaline) | Monoamine Oxidase (MAO), Catechol-O-methyltransferase (COMT) | Liver, other tissues nih.govresearchgate.net |
| Cafedrine | Not fully elucidated (likely involves cleavage enzymes) | Liver (implied) |
| Theophylline (component) | Cytochrome P450 (CYP1A2) | Liver wikipedia.org |
Metabolic Impact on this compound's Mechanism of Action and Efficacy
Cafedrine's Role: Cafedrine is believed to exert β1-adrenergic effects, leading to increased heart rate and contractility (positive inotropic and chronotropic effects) researchgate.net. Its metabolism to norephedrine, which stimulates the release of endogenous noradrenaline, contributes to these sympathomimetic actions nih.govresearchgate.net. The delayed but sustained effect observed with cafedrine could suggest that it acts as a prodrug, with its active congener, norephedrine, or other active metabolites contributing to its pharmacodynamic profile frontiersin.org.
The rapid metabolism of theodrenaline by MAO, resulting in inactive metabolites, suggests that its direct pressor effect is relatively short-lived medtigo.com. Conversely, the slower metabolism of cafedrine and the sustained presence of its active metabolite, norephedrine, may contribute to a more prolonged effect nih.govfrontiersin.org. The interplay between the direct effects of the parent compounds and the activity of their metabolites, combined with the PDE inhibitory action of the theophylline moiety, defines this compound's complex pharmacodynamic profile.
Factors such as gender, baseline arterial pressure, and the use of β-blockers can influence the effectiveness of the cafedrine/theodrenaline combination, indicating that individual metabolic variations may impact clinical outcomes nih.govnih.govuni-augsburg.de. For instance, patients with heart failure may require higher doses of cafedrine/theodrenaline to achieve a similar magnitude of mean arterial pressure increase, suggesting altered metabolic or receptor responses in this population nih.govuni-augsburg.de. The combined metabolic effects ensure a balanced hemodynamic support, increasing arterial pressure, stroke volume, and cardiac output, while potentially reducing peripheral vascular resistance medchemexpress.com.
Advanced Academic Research Perspectives and Future Directions for Acrinor
Integration of Multi-Omics Data for Comprehensive Acrinor Profiling
This compound's primary mechanism involves increasing the availability of norepinephrine (B1679862) by inhibiting its reuptake and breakdown by monoamine oxidase (MAO). patsnap.comnih.gov This targeted action on the adrenergic system suggests that its effects cascade through various biological layers. A comprehensive profile of this compound could be achieved through the integration of multi-omics data, providing a systems-level view of its physiological impact. nih.govmdpi.com
Future research could employ a multi-pronged omics approach:
Transcriptomics: RNA sequencing (RNA-Seq) could identify genes and signaling pathways in vascular and cardiac tissues that are differentially expressed following this compound administration. This would reveal the genetic and molecular responses to the increased adrenergic stimulation.
Proteomics: High-throughput mass spectrometry could quantify changes in the proteome, identifying key proteins and post-translational modifications that are altered. This would provide insight into the functional cellular changes induced by the compound.
Metabolomics: Analyzing the metabolome would reveal shifts in metabolic pathways, such as energy substrate utilization in cardiac cells or alterations in downstream signaling metabolites, offering a snapshot of the ultimate physiological response. nih.gov
By integrating these datasets, researchers can construct detailed network models of this compound's action. nih.gov This approach moves beyond a linear understanding of its mechanism to a holistic view, potentially uncovering previously unknown effects and interactions within the cell and the organism. elifesciences.orgelifesciences.org Such studies are crucial for understanding the full spectrum of the compound's biological activity.
| Omics Layer | Potential Research Focus | Expected Insights |
| Transcriptomics | Gene expression analysis in cardiovascular tissues post-administration | Identification of responsive genes and pathways to adrenergic stimulation |
| Proteomics | Quantification of protein expression and modification in target cells | Understanding functional protein changes and signaling cascades |
| Metabolomics | Profiling of metabolites in plasma and target tissues | Revealing shifts in metabolic states and downstream biological effects |
Exploration of Novel Therapeutic Indications Based on this compound's Mechanisms
The established pharmacological actions of this compound—stimulating vascular alpha- and cardiac beta-1 adrenoceptors and inhibiting norepinephrine reuptake—suggest its potential utility in conditions beyond hypotension. nih.govmedchemexpress.comtargetmol.com As an indirect-acting sympathomimetic, its ability to augment endogenous catecholamine levels could be therapeutically relevant in a variety of contexts. nih.govwikipedia.org
Research into novel indications could be directed toward:
Neurological and Psychiatric Disorders: The role of norepinephrine in attention, mood, and arousal is well-established. nih.gov Drugs that modulate noradrenergic transmission are used in treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and certain types of depression. wikipedia.orgwikipedia.org Investigating this compound's efficacy in models of these disorders could open new therapeutic avenues.
Chronic Pain Management: Norepinephrine reuptake inhibitors have demonstrated efficacy in treating neuropathic and chronic pain conditions. nih.govwikipedia.org this compound's mechanism overlaps with this class of drugs, warranting investigation into its potential analgesic effects.
Genitourinary Conditions: Sympathomimetics are used to treat certain types of urinary incontinence. nih.gov Exploring this compound's effects on bladder and urethral smooth muscle could determine its applicability in this area.
These explorations would require preclinical studies in relevant animal models followed by carefully designed clinical trials to establish efficacy and therapeutic windows for any new indications.
Development of Predictive Models for this compound's Biological Outcomes
Advancements in computational biology and machine learning offer the opportunity to develop models that can predict the biological outcomes of this compound administration. nih.gov These models can integrate diverse datasets to forecast patient-specific responses and optimize therapeutic strategies. nih.govarxiv.org
Key approaches to developing predictive models include:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced PK/PD models can simulate the absorption, distribution, metabolism, and excretion of this compound, linking drug concentrations to its pressor effects over time. These models can help predict responses in different patient populations.
Quantitative Structure-Activity Relationship (QSAR) Modeling: While this compound is an existing molecule, QSAR principles can be used to analyze its interactions with adrenergic receptors and transporters, potentially guiding the development of derivatives with more selective actions.
Machine Learning Algorithms: By training algorithms on large datasets comprising preclinical and clinical data—including genomics, proteomics, and patient characteristics—it may be possible to predict individual therapeutic responses. nih.govresearchgate.net For example, a model could integrate genetic data on adrenergic receptor polymorphisms with clinical data to predict a patient's blood pressure response. arxiv.org
The development of such predictive tools could facilitate a move towards personalized medicine, where treatment strategies are tailored to the individual's unique biological makeup. nih.gov
Synergistic Research Opportunities with Complementary Pharmacological Agents
The distinct mechanism of this compound presents opportunities for synergistic research with other pharmacological agents. nih.gov Combining this compound with drugs that have complementary mechanisms could enhance therapeutic effects or address different facets of a complex disease.
Potential areas for synergistic research include:
Combination with Serotonergic Agents: In the context of pain or depression, combining a norepinephrine reuptake inhibitor like this compound with a selective serotonin (B10506) reuptake inhibitor (SSRI) could offer broader efficacy. nih.govnih.gov The synergistic action on both monoamine systems is a proven strategy in some dual-acting antidepressants. wikipedia.org
Cardiovascular Applications: In complex cardiovascular scenarios, this compound could potentially be studied in combination with agents that modulate other aspects of cardiovascular function, such as agents affecting the renin-angiotensin system or direct vasodilators, to achieve fine-tuned hemodynamic control.
Enhancing Efficacy in Hypotensive States: Research could explore combinations with other antihypotensive agents that work through different mechanisms, such as direct alpha-1 adrenergic agonists, to see if a multi-pronged approach provides superior blood pressure stabilization.
Such research must be conducted systematically, beginning with in vitro and preclinical models to identify promising combinations and characterize their interactions before proceeding to clinical investigation. nih.gov Isobolographic analysis in preclinical models can formally determine whether the combined effects are additive, synergistic, or antagonistic. nih.gov
Q & A
Q. Methodological Answer :
- Basic : Begin with a systematic literature review to identify gaps in existing this compound studies. Define clear objectives using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Select appropriate analytical techniques (e.g., spectroscopy, chromatography) based on prior validation studies .
- Advanced : Employ factorial design experiments to test interactions between variables (e.g., pH, temperature) affecting this compound’s stability. Use statistical tools like ANOVA to analyze conflicting data and identify confounding factors. Replicate experiments under controlled conditions to validate reproducibility, referencing protocols from primary literature .
Basic: How to conduct a literature review on this compound using academic databases?
Advanced : What strategies ensure comprehensive coverage of this compound research, including non-indexed studies or grey literature?
Q. Methodological Answer :
- Basic : Use Boolean operators (AND/OR/NOT) in databases like PubMed or Web of Science. Example: "this compound AND (synthesis OR degradation)". Filter results by publication date and study type (e.g., in vitro, clinical trials) .
- Advanced : Integrate citation chaining (forward/backward referencing) via tools like Google Scholar to trace seminal papers. Include grey literature (preprints, conference abstracts) from repositories like arXiv or institutional databases. Validate source credibility by cross-referencing with peer-reviewed journals .
Basic: What frameworks help formulate robust research questions about this compound’s mechanisms?
Advanced : How to apply the FINER criteria to assess the feasibility of a novel this compound study?
Q. Methodological Answer :
- Basic : Use PEO (Population, Exposure, Outcome) for observational studies. Example: "How does this compound exposure (E) affect metabolic pathways (O) in murine models (P)?" .
- Advanced : Evaluate questions using FINER (Feasible, Interesting, Novel, Ethical, Relevant). For feasibility, assess resource availability (e.g., this compound purity levels). For novelty, conduct a patent search or review recent preprint servers to avoid duplication .
Basic: What key components should an abstract include when summarizing this compound research?
Advanced : How to balance brevity and data density in abstracts for optimal discoverability?
Q. Methodological Answer :
- Basic : Structure abstracts with: (1) Purpose (e.g., "This study investigates this compound’s antioxidant efficacy"), (2) Methods (e.g., HPLC analysis), (3) Key results (quantitative data), (4) Implications .
- Advanced : Embed keywords (e.g., "this compound pharmacokinetics") for SEO in databases like Scopus. Use precise metrics (e.g., "50% inhibition at 10µM") to demonstrate rigor without exceeding word limits .
Basic: How to distinguish primary from secondary sources in this compound research?
Advanced : What methodologies validate source credibility when conflicting data exist?
Q. Methodological Answer :
- Basic : Primary sources include original studies (e.g., Journal of Medicinal Chemistry articles on this compound synthesis). Secondary sources are reviews or meta-analyses. Use library databases to filter by publication type .
- Advanced : Cross-validate findings using replication studies or independent lab data. Apply the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to assess bias in industry-funded studies .
Basic: What ethical considerations are critical in this compound experiments involving model organisms?
Advanced : How to address ethical dilemmas in longitudinal this compound toxicity studies?
Q. Methodological Answer :
- Basic : Follow institutional animal care guidelines (e.g., NIH’s ARRIVE). Minimize sample size via power analysis to reduce harm .
- Advanced : Implement blinding and randomization to mitigate bias. For longitudinal studies, use non-invasive monitoring (e.g., biomarkers in urine) to adhere to the 3Rs (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
